N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine carboxamide backbone substituted with a 5-chloro-2-methoxyphenyl group and a 2,6-dimethylpyrimidin-4-yloxy moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-12-10-18(22-13(2)21-12)27-15-6-8-24(9-7-15)19(25)23-16-11-14(20)4-5-17(16)26-3/h4-5,10-11,15H,6-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEVHUANZNNIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid or its derivative.
Substitution reactions: These are used to introduce the chloro and methoxy groups on the phenyl ring and the dimethylpyrimidinyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on biological systems, including potential interactions with proteins and enzymes.
Medicine: Exploring its potential as a therapeutic agent for treating various diseases.
Industry: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The compound shares a piperidine carboxamide core with several analogs:
- Compound 16 (): Features a benzimidazolone substituent instead of pyrimidinyloxy. The 5-chloro-2-methoxyphenyl group is replaced with a 4-chlorophenyl.
- PF3845 (): Contains a trifluoromethylpyridyloxy group and a pyridin-3-yl substituent.
- BP 27516 (): Substitutes the pyrimidinyloxy group with a quinazolinyloxy moiety.
Key Structural Differences :
Substituent Effects on Physicochemical Properties
- Chloro vs.
- Dimethylpyrimidine vs. Trifluoromethylpyridine (PF3845) : The 2,6-dimethylpyrimidine substituent may reduce metabolic instability compared to PF3845’s trifluoromethyl group, which is prone to oxidative defluorination .
- Cyanopyridine (): A related compound (N-(4-chlorophenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide) replaces dimethylpyrimidine with a cyano group, introducing strong electron-withdrawing effects that could alter binding kinetics .
Antimicrobial and Immunomodulatory Potential
Pyrimidine derivatives in exhibit antibacterial and antifungal activity due to their ability to disrupt microbial DNA synthesis or modulate immune responses. The target compound’s pyrimidine moiety and methoxy group may confer similar activity, though direct evidence is lacking .
Receptor Binding and Conformational Analysis
- Dihedral Angles : The methoxyphenyl group in the target compound likely adopts a dihedral angle similar to the 12.8° observed in ’s fluorophenyl analog, optimizing planar alignment for receptor binding .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including its structural characteristics, pharmacological potential, and relevant case studies.
Structural Characteristics
The compound features a complex structure composed of several functional groups that contribute to its biological interactions:
- Piperidine Ring : A six-membered ring containing nitrogen, which can undergo nucleophilic substitutions.
- Chloro and Methoxy Groups : These groups are attached to the phenyl ring and may influence the compound's reactivity and interaction with biological targets.
- Pyrimidine Moiety : This component is significant for enhancing the compound's pharmacological profile.
The molecular formula is , indicating a relatively high molecular weight which may affect its solubility and bioavailability.
Antitumor Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor activity . The structural features may allow for interactions with specific receptors or enzymes involved in cancer cell proliferation. For instance, compounds with similar piperidine structures have shown efficacy in inhibiting tumor growth in various models.
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties . Compounds with similar structural motifs have been reported to demonstrate activity against a range of pathogens, including bacteria and fungi. For example, derivatives of piperidine have been noted for their ability to inhibit bacterial topoisomerases, which are critical for bacterial DNA replication.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling.
- Receptor Interaction : It could interact with specific receptors that modulate cellular responses related to growth and proliferation.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor cell lines with an IC50 value of 20 µM. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study 3 | Investigated the binding affinity to specific protein targets involved in apoptosis pathways, revealing moderate affinity (Kd = 50 nM). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
